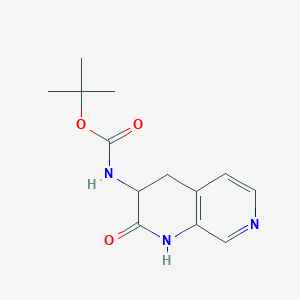
2-Aminopyridine-3,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminopyridine-3,4-dicarboxylic acid is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of an amino group at the second position and two carboxylic acid groups at the third and fourth positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopyridine-3,4-dicarboxylic acid typically involves the functionalization of pyridine derivatives. One common method includes the nitration of pyridine followed by reduction to introduce the amino group. The carboxylic acid groups can be introduced through carboxylation reactions using carbon dioxide and appropriate catalysts .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Aminopyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Nitro-2-pyridine-3,4-dicarboxylic acid.
Reduction: 2-Aminopyridine-3,4-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-Aminopyridine-3,4-dicarboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Aminopyridine-3,4-dicarboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid groups can participate in coordination with metal ions. These interactions can modulate enzyme activity, influence signal transduction pathways, and alter cellular processes .
Comparison with Similar Compounds
2-Aminopyridine: Lacks the carboxylic acid groups, making it less versatile in coordination chemistry.
2-Amino-6-methylpyridine: Contains a methyl group, which alters its reactivity and steric properties.
2,6-Diaminopyridine: Has an additional amino group, leading to different hydrogen bonding patterns and reactivity.
Uniqueness: 2-Aminopyridine-3,4-dicarboxylic acid is unique due to the presence of both amino and carboxylic acid groups on the pyridine ring. This combination allows for diverse chemical reactivity and the ability to form complex coordination compounds, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C7H6N2O4 |
|---|---|
Molecular Weight |
182.13 g/mol |
IUPAC Name |
2-aminopyridine-3,4-dicarboxylic acid |
InChI |
InChI=1S/C7H6N2O4/c8-5-4(7(12)13)3(6(10)11)1-2-9-5/h1-2H,(H2,8,9)(H,10,11)(H,12,13) |
InChI Key |
CGJVVTAHFWEBIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


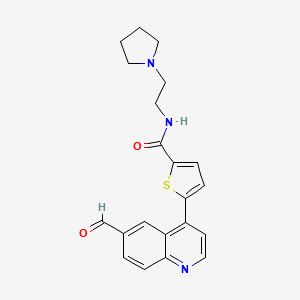
![(2-fluorophenyl)methyl N-[1-[(5-acetylfuran-2-yl)methyl]pyrazol-4-yl]carbamate](/img/structure/B13940445.png)
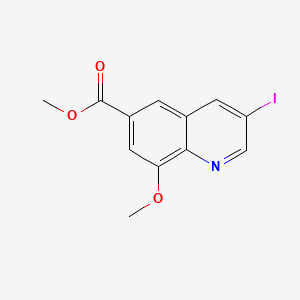
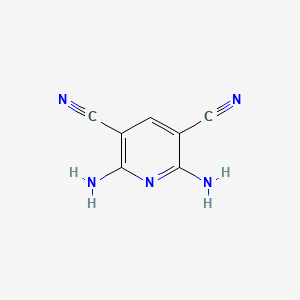
![2-Naphthalenecarboxylic acid, 8-phenoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13940461.png)
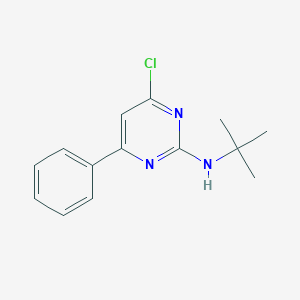
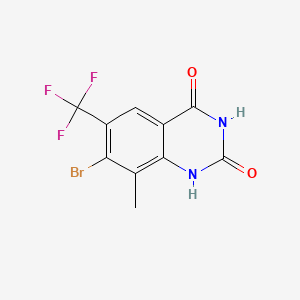
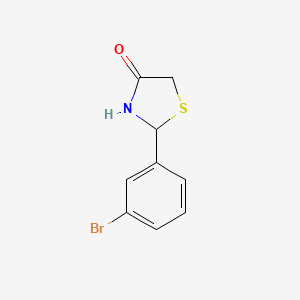
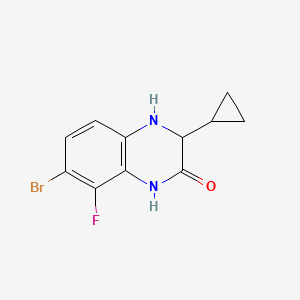
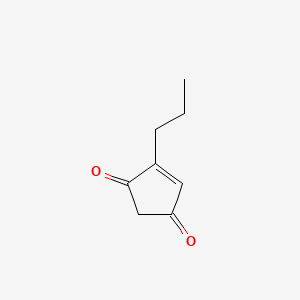
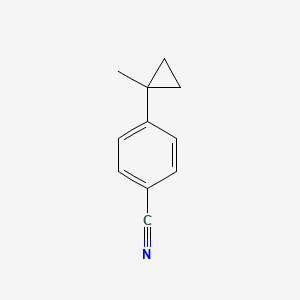
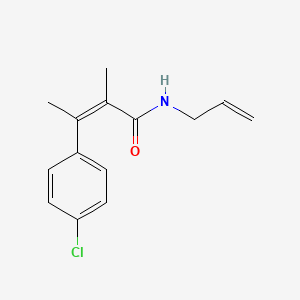
![4-[2-(3,5-Dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-morpholine](/img/structure/B13940520.png)
